molecular formula C8H4Cl2F4O2 B12968370 1,2-Dichloro-4,5-bis(difluoromethoxy)benzene

1,2-Dichloro-4,5-bis(difluoromethoxy)benzene

Katalognummer: B12968370
Molekulargewicht: 279.01 g/mol
InChI-Schlüssel: BUOWHIWDCOHSGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Dichloro-4,5-bis(difluoromethoxy)benzene is an organic compound with the molecular formula C8H6Cl2F4O2 It is a derivative of benzene, where two chlorine atoms and two difluoromethoxy groups are substituted at the 1,2 and 4,5 positions, respectively

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-4,5-bis(difluoromethoxy)benzene typically involves the reaction of a suitable benzene derivative with chlorinating and difluoromethoxylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and difluoromethoxylation processes. These processes are optimized for yield and purity, often using catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dichloro-4,5-bis(difluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized compounds .

Wissenschaftliche Forschungsanwendungen

1,2-Dichloro-4,5-bis(difluoromethoxy)benzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,2-Dichloro-4,5-bis(difluoromethoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s chlorine and difluoromethoxy groups can participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The pathways involved include the formation of intermediates that can further react to yield different products .

Eigenschaften

Molekularformel

C8H4Cl2F4O2

Molekulargewicht

279.01 g/mol

IUPAC-Name

1,2-dichloro-4,5-bis(difluoromethoxy)benzene

InChI

InChI=1S/C8H4Cl2F4O2/c9-3-1-5(15-7(11)12)6(2-4(3)10)16-8(13)14/h1-2,7-8H

InChI-Schlüssel

BUOWHIWDCOHSGL-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1Cl)Cl)OC(F)F)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.